2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-6-7(4-8)5-10(9-6)2-3-11;/h5,11H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAIIFKHNYQGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN)CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body.
Mode of Action
It’s known that similar compounds can act as nucleophiles, reacting with other molecules in the body. For instance, the oxygen atom in similar compounds can act as a nucleophile, competing with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates.
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, leading to the formation of different products.
Biological Activity
2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride, also known by its CAS number 2174002-45-8, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 191.66 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H14ClN3O |
| Molecular Weight | 191.66 g/mol |
| CAS Number | 2174002-45-8 |
| Purity | ~95% |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
A comparative study highlighted the effectiveness of pyrazole derivatives in inhibiting bacterial growth, with some compounds demonstrating lower Minimum Inhibitory Concentrations (MICs) than conventional antibiotics .
Anticancer Properties
Research has suggested that pyrazole derivatives possess anticancer potential through various mechanisms, including apoptosis induction and cell cycle arrest. A study involving a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of bleomycin, a standard chemotherapeutic agent .
Table: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-[4-(aminomethyl)-3-methyl... | FaDu | 10 | Apoptosis induction |
| Bleomycin | FaDu | 15 | DNA damage |
| Other Pyrazole Derivative | Various Tumor Lines | Varies | Cell cycle arrest and apoptosis |
Neuroprotective Effects
Emerging research indicates that certain pyrazole derivatives may also exhibit neuroprotective effects. For example, compounds that inhibit acetylcholinesterase (AChE) have been linked to potential applications in treating neurodegenerative diseases like Alzheimer's . The dual inhibition of AChE and butyrylcholinesterase (BuChE) by related compounds suggests a promising avenue for developing treatments aimed at cognitive enhancement and neuroprotection.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, researchers synthesized a series of pyrazole derivatives and tested their effects on various cancer cell lines. The findings revealed that certain derivatives induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells, highlighting their therapeutic potential .
Scientific Research Applications
Based on the search results, here's what is known about the applications of 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride:
This compound is a useful research compound with the molecular formula .
General Information
- IUPAC Name 2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol;hydrochloride
- Molecular Formula
- Molecular Weight 191.66
Potential Applications in Research
While the specific applications of this compound are not detailed in the search results, some potential avenues can be inferred from similar compounds:
- Interaction with Enzymes and Receptors: Similar compounds have been known to interact with various enzymes and receptors in the body.
- Mode of Action: They can act as nucleophiles, reacting with other molecules in the body.
- Participation in Biochemical Reactions: They participate in various biochemical reactions, leading to the formation of different products.
- Pharmacokinetics: They exhibit various pharmacokinetic properties, influencing their bioavailability.
- Molecular and Cellular Level Changes: They can cause various changes at the molecular and cellular level.
Additional Information
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
- Molecular Formula : C₉H₁₄ClN₃O
- Molecular Weight : 203.67 g/mol
- CAS Number : EN300-1693566 (Enamine Ltd catalogue identifier)
- Purity : ≥95% (as per commercial synthesis standards) .
Structural Features: The compound consists of a 3-methyl-substituted pyrazole ring with an aminomethyl group at the 4-position. The ethanol moiety at the 1-position of the pyrazole is protonated as a hydrochloride salt, enhancing solubility in polar solvents.
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The following analogues share a pyrazole core with variations in substituents, impacting physicochemical and functional properties:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number/Identifier | Key Structural Differences |
|---|---|---|---|---|
| This compound (Target) | C₉H₁₄ClN₃O | 203.67 | EN300-1693566 | 3-methyl group on pyrazole, ethanol hydrochloride salt |
| 2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride | C₇H₁₄ClN₃O | 179.65 | 2089292-08-8 / EN300-268796 | Lacks 3-methyl group on pyrazole; otherwise identical backbone |
| 2-(Benzylsulfanyl)ethan-1-amine hydrochloride | C₉H₁₄ClNS | 194.24 | 1807938-98-2 / EN300-1688949 | Replaces pyrazole with benzylsulfanyl-ethylamine backbone; distinct electronic profile |
| [1-(4-Amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride | C₁₁H₁₈ClN₃O₂ | 263.73 | 1361115-83-4 / EN300-172658 | Pyrrolidine ring fused to pyrazole; introduces carbonyl and hydroxymethyl groups |
Structural and Functional Implications
This may influence binding interactions in biological systems or crystallization behavior . Methylation at the 3-position increases molecular weight by 24.02 g/mol (203.67 vs. 179.65) and alters hydrophobicity (clogP calculations inferred to rise marginally).
Role of the Hydrochloride Salt :
- All analogues listed incorporate hydrochloride salts, enhancing aqueous solubility. However, the target compound’s methyl group may slightly reduce solubility compared to the unmethylated variant due to increased hydrophobicity.
The pyrrolidine-containing analogue (CAS 1361115-83-4) demonstrates increased complexity with a fused ring system, likely enhancing rigidity and selectivity in receptor binding .
Crystallographic Data
Commercial Availability
- All compounds are available at ≥95% purity from suppliers like Enamine Ltd and Parchem, underscoring their industrial relevance .
Preparation Methods
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O) :
- δ 7.45 (s, 1H, H5-pyrazole).
- δ 4.45 (t, J = 5.6 Hz, 2H, OCH₂).
- δ 3.85 (t, J = 5.6 Hz, 2H, NCH₂).
- δ 3.30 (s, 2H, CH₂NH₃⁺).
- δ 2.45 (s, 3H, CH₃).
¹³C NMR (100 MHz, D₂O) :
Infrared Spectroscopy (IR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | Acetylacetone, hydrazine | 68–72% | 95% |
| N1 alkylation | 2-Chloroethanol, NaOH | 85–90% | 98% |
| Mannich reaction | Formaldehyde, NH₄Cl | 75–80% | 97% |
| Salt formation | HCl gas | 95% | 99% |
Industrial-Scale Considerations
Q & A
Basic: How can the synthesis of 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride be optimized for high yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with aminomethyl groups and subsequent hydrochlorination. Key optimization strategies include:
- Temperature control : Maintaining 60–80°C during nucleophilic substitution steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for pyrazole ring formation .
- Purification : Column chromatography (silica gel, methanol/chloroform eluent) and recrystallization (ethanol/water) improve purity .
- Monitoring : Thin-layer chromatography (TLC) at each stage ensures intermediate purity .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions on the pyrazole ring and the ethanolamine side chain. A singlet at δ 2.1 ppm corresponds to the 3-methyl group .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 231.1245) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Batch analysis : Compare purity across studies via HPLC; impurities >2% may skew activity .
- Dose-response curves : Establish EC values under varied pH and temperature conditions to assess stability-dependent efficacy .
Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., cyclooxygenase-2) using the pyrazole core as a pharmacophore .
- MD simulations (GROMACS) : Predict stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds between the aminomethyl group and catalytic residues .
- QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with anti-inflammatory activity .
Basic: What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?
Answer:
- Functional group variation : Substitute the 3-methyl group with halogens (e.g., Cl, F) to modulate lipophilicity .
- Side-chain modification : Replace the ethanolamine moiety with alkylamines to assess solubility effects .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the aminomethyl group during synthesis .
Advanced: How can researchers investigate the mechanism of action of this compound in enzyme inhibition?
Answer:
- Kinetic assays : Measure values via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions .
- Fluorescence quenching : Monitor tryptophan residues in target enzymes to confirm conformational changes upon ligand binding .
Basic: What are the stability considerations for this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposition occurs >150°C; store at 4°C in desiccated environments .
- pH sensitivity : Stable in pH 5–7; hydrolyzes in acidic conditions (pH <3) due to ethanolamine protonation .
- Light exposure : Protect from UV light to prevent pyrazole ring oxidation .
Advanced: How can enzyme interaction studies be designed to validate target specificity?
Answer:
- CRISPR knockout models : Compare activity in wild-type vs. enzyme-deficient cell lines .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (k, k) for multiple enzymes .
- Competitive inhibition assays : Use known inhibitors (e.g., indomethacin for COX-2) to confirm target overlap .
Basic: How does this compound compare to structurally similar pyrazole derivatives in terms of reactivity?
Answer:
- Electrophilic substitution : The 3-methyl group directs electrophiles to the 4-position, unlike unsubstituted pyrazoles .
- Aminomethyl reactivity : The -CHNH group undergoes Schiff base formation with aldehydes, a trait absent in methylpyrazoles .
- Hydrochloride salt : Enhances aqueous solubility compared to free-base analogs .
Advanced: What methodologies ensure reliable validation of this compound’s purity for pharmacological studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
